molecular formula C7H16N4S B8648206 N-(N'-Pentylcarbamimidoyl)thiourea CAS No. 101190-78-7

N-(N'-Pentylcarbamimidoyl)thiourea

Cat. No.: B8648206
CAS No.: 101190-78-7
M. Wt: 188.30 g/mol
InChI Key: MEVRYHUXRSBWIB-UHFFFAOYSA-N
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Description

N-(N'-Pentylcarbamimidoyl)thiourea is a synthetic organic compound belonging to the thiourea derivative family, characterized by a pentyl chain and a carbamimidoyl functional group. Thiourea derivatives are a significant class of organic compounds widely used in scientific research due to their diverse chemical reactivity and biological activity . The molecular structure, which integrates thiourea and guanidine-like moieties, suggests potential for applications in coordination chemistry, where it could act as a ligand for metal ions, and in medicinal chemistry as a scaffold for the development of pharmacologically active molecules . Researchers value this compound for its ability to form stable complexes and participate in hydrogen bonding, properties that are exploitable in catalyst design, chemical sensing, and materials science . The pentyl chain contributes to specific lipophilicity, which can influence the compound's solubility and membrane permeability in biological studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

101190-78-7

Molecular Formula

C7H16N4S

Molecular Weight

188.30 g/mol

IUPAC Name

(N'-pentylcarbamimidoyl)thiourea

InChI

InChI=1S/C7H16N4S/c1-2-3-4-5-10-6(8)11-7(9)12/h2-5H2,1H3,(H5,8,9,10,11,12)

InChI Key

MEVRYHUXRSBWIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN=C(N)NC(=S)N

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

N-(N'-Pentylcarbamimidoyl)thiourea derivatives have been evaluated for their antimicrobial properties against various pathogens. Studies indicate that thiourea derivatives exhibit significant activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of halogen atoms in the molecular structure enhances their efficacy, with minimal inhibitory concentration (MIC) values often reported in the low microgram per milliliter range .

Table 1: Antimicrobial Efficacy of Thiourea Derivatives

CompoundTarget PathogenMIC (µg/mL)
1aStaphylococcus aureus2-32
1gPseudomonas aeruginosa4-16
1eEscherichia coli8-32

Anticancer Properties

Research has shown that thiourea derivatives can inhibit cancer cell proliferation. For instance, compounds targeting specific pathways involved in cancer progression have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines. This suggests their potential as anticancer agents .

Table 2: Anticancer Activity of Thiourea Derivatives

CompoundCancer Cell LineIC50 (µM)
3iHuman leukemia1.50
3sBreast cancer<20

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isothiocyanates with amines. This method allows for the incorporation of various substituents that can enhance biological activity. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Table 3: Synthesis Methods for Thiourea Derivatives

MethodDescription
Isothiocyanate ReactionReacting isothiocyanates with primary amines
CyclizationFormation of heterocycles through cyclization
Characterization TechniquesNMR, IR spectroscopy for structural confirmation

Agricultural Applications

Thiourea compounds are also being explored for their use in agriculture, particularly as growth promoters and antifungal agents. Their application in seed priming and foliar sprays has shown promise in enhancing plant resilience under stress conditions .

Material Science Applications

In materials science, thioureas serve as precursors for synthesizing various polymers and materials with specific properties. Their role as hydrogen-bond donors in organocatalysis highlights their versatility in creating new materials with tailored functionalities .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiourea derivatives demonstrated their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds were docked against the active site of key enzymes, revealing potential mechanisms of action that involve disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that certain thiourea derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiourea derivatives exhibit diverse substituents that dictate their chemical behavior. A comparative analysis is provided below:

Compound Substituents Key Functional Groups Molecular Weight (g/mol)
N-(N'-Pentylcarbamimidoyl)thiourea Pentylcarbamimidoyl Thiourea, imine (-NH-C(=NH)-) ~215 (estimated)
N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H2L1) Cyclohexanecarboxamide, phenyl Thiourea, carbonyl (C=O) ~278 (calculated)
N-[2-(5-Bromopyridyl)]-thiourea derivatives Pyridyl, piperidinylethyl/phenoxyethyl Thiourea, aromatic heterocycles 300–400 (varies)
N,N′-Diaryl-2-iminothiazoline Aryl groups (e.g., 2-methoxyphenyl) Thiourea, thiazoline ring ~300 (estimated)

Key Observations :

  • Lipophilicity : The pentyl chain in this compound likely increases hydrophobicity compared to aryl or carboxamide-substituted analogs (e.g., H2L1) .
  • Hydrogen Bonding : Intramolecular N-H···O bonds in carboxamide-thioureas (e.g., H2L9) restrict carbonyl oxygen participation in metal coordination, whereas the carbamimidoyl group may enable dual S/NH coordination .
  • Isomerism : Unlike N,N′-diaryl thioureas (), which exhibit atropisomerism due to restricted rotation, the pentylcarbamimidoyl group may reduce steric hindrance, favoring conformational flexibility .

Metal Coordination and Selectivity

Thiourea derivatives bind metals via S and N donors. Comparative studies reveal:

  • Cyclohexanecarboxamide-thioureas (): Coordinate transition metals (e.g., Cu²⁺, Ni²⁺) via S and adjacent NH groups, with selectivity influenced by substituents (e.g., chloro or methoxy groups enhance binding to soft acids like Ag⁺) .
  • Pyridyl-thioureas (): Exhibit potent anti-HIV activity due to dual thiourea-pyridine coordination to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Preparation Methods

Reaction Mechanism and Procedure

In a representative procedure, N-Boc-thiourea is reacted with pentylamine hydrochloride in the presence of EDCI. The carbodiimide activates the thiourea’s thiocarbonyl group, facilitating the formation of a reactive O-acylisourea intermediate. Subsequent nucleophilic substitution by pentylamine yields the Boc-protected guanidine-thiourea adduct. Deprotection under acidic conditions (e.g., trifluoroacetic acid) furnishes the final product.

Key Conditions :

  • Solvent : Anhydrous dichloromethane or dimethylformamide.

  • Temperature : Room temperature (20–25°C) for 12–24 hours.

  • Molar Ratios : Thiourea : pentylamine : EDCI = 1 : 1.2 : 1.5.

This method benefits from high functional group tolerance and scalability, though yields depend on the efficiency of the deprotection step. EDCI’s role in minimizing racemization makes it preferable for stereosensitive syntheses.

Isothiocyanate Intermediate-Based Synthesis

The generation of isothiocyanate intermediates from acyl chlorides and ammonium thiocyanate provides a versatile route to N-acyl thioureas, which can be modified to introduce carbamimidoyl groups.

Synthesis of Pentyl Isothiocyanate

Acyl chlorides derived from pentanoic acid are reacted with ammonium thiocyanate in anhydrous acetone under reflux. This produces pentyl isothiocyanate, which is subsequently treated with a guanidine-bearing amine to form the target compound.

Representative Protocol :

  • Step 1 : React pentanoyl chloride (1 eq) with NH₄SCN (1.2 eq) in acetone at 60°C for 1 hour.

  • Step 2 : Add guanidine hydrochloride (1 eq) to the isothiocyanate solution and reflux for 2 hours.

  • Step 3 : Precipitate the product using ice-cold water and purify via recrystallization.

Yield Considerations :

  • Isothiocyanate formation: ~70–85%.

  • Thiourea coupling: ~65–80%.

This method’s modularity allows for structural diversification but requires stringent moisture control to prevent hydrolysis of the isothiocyanate intermediate.

One-Pot Multicomponent Synthesis

A solvent-free, one-pot strategy utilizing carbon disulfide (CS₂) and amines enables rapid assembly of thiourea derivatives. Adapted from methodologies for synthesizing N-acyl thioureas, this approach minimizes purification steps.

Reaction Optimization

Pentylamine (1 eq), guanidine (1 eq), and CS₂ (1.2 eq) are combined in ethanol and heated under reflux for 4–6 hours. The thiocarbamate intermediate undergoes intramolecular cyclization to yield this compound.

Advantages :

  • Efficiency : Eliminates intermediate isolation.

  • Cost-Effectiveness : Uses readily available reagents.

Limitations :

  • Selectivity : Competing reactions may produce bis-thiourea byproducts.

  • Yield : Typically 50–70%, necessitating chromatographic purification.

Comparative Analysis of Methodologies

Method Yield Range Key Advantages Limitations
EDCI-Promoted Guanylation60–85%High selectivity, scalableRequires Boc-deprotection step
Isothiocyanate Route65–80%Structural modularityMoisture-sensitive intermediates
One-Pot Synthesis50–70%Minimal purification, cost-effectiveLower selectivity, byproduct formation

Q & A

Q. What are the standard protocols for synthesizing N-(N'-Pentylcarbamimidoyl)thiourea?

Synthesis typically involves a two-step process:

Formation of the carbamimidoyl intermediate : React pentylamine with a cyanogen bromide derivative under controlled pH (8–9) to form the carbamimidoyl group.

Thiourea coupling : Introduce thiourea via nucleophilic substitution using thiophosgene or potassium thiocyanate in anhydrous conditions.
Key considerations :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates.
  • Monitor reaction progress via TLC or HPLC, as byproducts (e.g., symmetrical thioureas) may form .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~10–12 ppm for NH protons in DMSO-d₆).
  • FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C=S stretch).
  • Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
  • X-ray crystallography : For unambiguous structural confirmation; use SHELXL for refinement .

Q. What are its primary applications in academic research?

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Ag⁺) due to its thiocarbamide group .
  • Biological studies : Investigated for enzyme inhibition (e.g., reverse transcriptase) via competitive binding assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts?

Methodological approach :

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to identify optimal conditions.
  • Byproduct analysis : Use LC-MS to detect and quantify undesired products (e.g., bis-thioureas).
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

Q. How should structural data contradictions (e.g., crystallography vs. NMR) be resolved?

  • Multi-technique validation : Cross-reference X-ray data (ORTEP-3 for graphical representation) with DFT-calculated bond lengths/angles .
  • Dynamic effects : Consider conformational flexibility in solution (NMR) versus solid-state rigidity (X-ray) .

Q. What strategies are effective for studying its enzyme inhibition mechanisms?

  • Kinetic assays : Use stopped-flow spectroscopy to measure kcat/KM changes under varying inhibitor concentrations.
  • Molecular docking : Employ AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 reverse transcriptase) .
  • Mutagenesis studies : Identify critical binding residues via site-directed mutagenesis .

Q. How can computational methods predict its coordination behavior with metals?

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict ligand field parameters.
  • Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to assess donor-acceptor interactions .

Common Pitfalls & Solutions

  • Low crystallinity : Recrystallize from ethanol/water mixtures (7:3 v/v) to improve crystal quality .
  • Enzymatic instability : Add protease inhibitors (e.g., PMSF) to assay buffers for in vitro studies .

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